Methyl 5-methylpicolinate
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Overview
Description
Methyl 5-methylpicolinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of picolinic acid, where the carboxyl group is esterified with methanol, and a methyl group is attached to the fifth position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-methylpicolinate can be synthesized through the reaction of 5-methylpyridine with methyl formate under appropriate reaction conditions. The reaction typically involves the use of excess methyl formate as the solvent .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of carbon tetrachloride as a solvent, with N-bromosuccinimide and benzoyl peroxide as reagents. This method ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as selenium (IV) oxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Selenium (IV) oxide in pyridine at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: 5-methylpyridine-2-carboxylic acid.
Reduction: 5-methylpyridine-2-methanol.
Substitution: Depending on the nucleophile, various substituted picolinates can be formed.
Scientific Research Applications
Methyl 5-methylpicolinate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of methyl 5-methylpicolinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active picolinic acid, which then participates in various biochemical pathways. The compound’s effects are mediated through its ability to chelate metal ions and modulate enzyme activity .
Comparison with Similar Compounds
Methyl picolinate: Similar structure but lacks the methyl group at the fifth position.
Methyl nicotinate: Contains a carboxyl group esterified with methanol but differs in the position of the nitrogen atom in the ring.
Ethyl 2-picolinate: Similar ester structure but with an ethyl group instead of a methyl group.
Uniqueness: Methyl 5-methylpicolinate is unique due to the presence of the methyl group at the fifth position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other picolinate derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
methyl 5-methylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-7(9-5-6)8(10)11-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXLMXAFURBIEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296409 |
Source
|
Record name | Methyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29681-38-7 |
Source
|
Record name | 29681-38-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109152 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 5-methylpicolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80296409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the starting material used for the synthesis of methyl 5-methylpicolinate in this study?
A1: [] The synthesis of this compound starts with 2-amino-5-methylpyridine as the precursor. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)
Q2: Besides this compound, what other substituted methyl pyridinecarboxylates were synthesized in this study?
A2: [] The study outlines the synthesis of three series of substituted methyl pyridinecarboxylates: methyl 4-X-picolinates, methyl 5-X-picolinates, and methyl 5-X-nicotinates. The substituents (X) explored include nitro (NO2), bromo (Br), methoxy (MeO), and dimethylamino (Me2N) groups. [] (https://www.semanticscholar.org/paper/bd4a2741bb4576daa6ffe9c26deac923ba99dd64)
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